IDO1 Inhibition Potency and Selectivity
Methyl 2-bromo-1H-indole-5-carboxylate demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. In mouse P815 cells transfected with mouse IDO1, the compound exhibits an IC50 of 13 nM [1]. In human cell lines (LXF-289 and A375) stimulated with IFNγ, IC50 values range from 14 to 16 nM [1]. Critically, the compound displays substantial selectivity: its inhibitory potency against the related enzyme tryptophan 2,3-dioxygenase (TDO) is over 400-fold lower (IC50 = 5,460 nM) [2], and its inhibition of the drug-metabolizing enzyme CYP1A2 is >1,500-fold lower (IC50 = 20,000 nM) [3]. This selectivity window is a key differentiator from pan-active indole derivatives that may exhibit off-target effects.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IDO1: 13 nM (mouse), 14-16 nM (human); TDO: 5,460 nM; CYP1A2: 20,000 nM |
| Comparator Or Baseline | IDO1 vs. TDO (selectivity); IDO1 vs. CYP1A2 (selectivity) |
| Quantified Difference | >400-fold selectivity for IDO1 over TDO; >1,500-fold selectivity for IDO1 over CYP1A2 |
| Conditions | Cell-based assays: mouse P815 cells (mouse IDO1), human LXF-289 and A375 cells (human IDO1); TDO assay in mouse P815 cells; CYP1A2 assay in human liver microsomes. |
Why This Matters
For researchers procuring IDO1 inhibitors, this compound offers a favorable selectivity profile that minimizes confounding off-target effects, enhancing the interpretability of preclinical studies.
- [1] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994) IDO1 Inhibition Data. View Source
- [2] BindingDB. (n.d.). BDBM50514753 (CHEMBL4557994) TDO Inhibition Data. View Source
- [3] BindingDB. (n.d.). BDBM50555366 (CHEMBL4747214) CYP1A2 Inhibition Data. View Source
